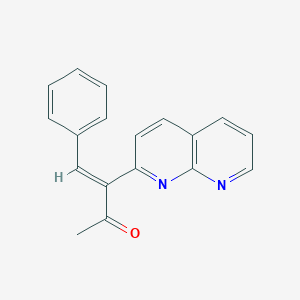
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a naphthyridine ring fused with a phenylbutenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one typically involves the condensation of 1,8-naphthyridine derivatives with appropriate aldehydes or ketones under basic or acidic conditions. Common reagents include sodium hydroxide or hydrochloric acid, and the reactions are often carried out in solvents such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Quinolones: Structurally related to naphthyridines, quinolones are known for their antimicrobial properties.
Phenylbutenones: Compounds with a phenylbutenone moiety that exhibit various pharmacological effects.
Uniqueness
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is unique due to its combined structural features of naphthyridine and phenylbutenone, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H14N2O |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3/b16-12- |
InChI-Schlüssel |
HWDGSVDGHAPOCG-VBKFSLOCSA-N |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/C2=NC3=C(C=CC=N3)C=C2 |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















